Dimethyl 2-chlorobutanedioate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-chlorobutanedioate can be synthesized through the chlorination of dimethyl succinate. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under controlled conditions to ensure the selective chlorination of the succinate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in specialized reactors to handle the exothermic nature of the chlorination reaction. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-chlorobutanedioate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form dimethyl butanedioate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic substitution: Products include substituted succinates.
Hydrolysis: Products include 2-chlorobutanedioic acid.
Reduction: Products include dimethyl butanedioate.
Scientific Research Applications
Dimethyl 2-chlorobutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a building block for pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a starting material for the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of dimethyl 2-chlorobutanedioate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom in the molecule is susceptible to nucleophilic attack, leading to the formation of various substituted products. The ester groups can undergo hydrolysis or reduction, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl succinate: Lacks the chlorine atom and is less reactive in nucleophilic substitution reactions.
Dimethyl 2-bromobutanedioate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and reaction conditions.
Dimethyl 2-fluorobutanedioate: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.
Uniqueness
Dimethyl 2-chlorobutanedioate is unique due to its specific reactivity profile, which makes it a valuable intermediate in organic synthesisThis versatility makes it a preferred choice in the synthesis of complex molecules .
Properties
IUPAC Name |
dimethyl 2-chlorobutanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAYPUHAMBJFRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942863 | |
Record name | Dimethyl 2-chlorobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20662-72-0 | |
Record name | Succinic acid, chloro-, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 2-chlorobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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